molecular formula C19H26O5 B3027732 Minimolide F

Minimolide F

Cat. No.: B3027732
M. Wt: 334.4 g/mol
InChI Key: PZGAEBIPXRQKFC-PZSYGAARSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Safety and Hazards

Minimolide F should be handled with care. Contact with eyes, skin, and clothing should be avoided. Ingestion and inhalation should also be avoided. It should be kept away from sources of ignition. Prolonged or repeated exposure should be avoided . After handling, hands and any exposed skin should be washed thoroughly. Contaminated clothing should be removed and washed before reuse .

Future Directions

While specific future directions for Minimolide F are not mentioned in the search results, it is noted that Centipeda minima, a plant from which sesquiterpene lactones like this compound can be extracted, has wide applications and diverse pharmacological effects . Scholars have conducted extensive studies on its relevant clinical applications, especially its remarkable efficacy in cancer treatment . The future development and utilization of Centipeda minima’s active ingredients to create novel drugs are of great clinical significance .

Chemical Reactions Analysis

Types of Reactions

Minimolide F undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the lactone ring structure.

    Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may have different biological activities .

Properties

IUPAC Name

[(1S,3R,7R,9R,10R,11S,13R)-9,13-dimethyl-4-methylidene-5-oxo-6,14-dioxatetracyclo[8.4.0.01,13.03,7]tetradecan-11-yl] 2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O5/c1-9(2)16(20)23-14-8-18(5)19(24-18)7-12-11(4)17(21)22-13(12)6-10(3)15(14)19/h9-10,12-15H,4,6-8H2,1-3,5H3/t10-,12-,13-,14+,15-,18-,19+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGAEBIPXRQKFC-PZSYGAARSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(CC34C1C(CC3(O4)C)OC(=O)C(C)C)C(=C)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@H](C[C@]34[C@H]1[C@H](C[C@]3(O4)C)OC(=O)C(C)C)C(=C)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Minimolide F
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Minimolide F
Reactant of Route 6
Minimolide F

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